

2,2-Dimethoxyethanol: A Versatile C2 Synthon for Organic Synthesis

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Compound of Interest

Compound Name: 2,2-Dimethoxyethanol

Cat. No.: B1332150

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxyethanol, also known as glycolaldehyde dimethyl acetal, is a valuable and versatile precursor in modern organic synthesis.^{[1][2]} Structurally, it is the dimethyl acetal of glycolaldehyde, a feature that defines its primary reactivity. As a stable, easily handled liquid, it serves as a robust C2 synthon, effectively delivering a masked aldehyde functionality for the construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, core reactivity, and applications, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of **2,2-dimethoxyethanol** are summarized below.

Table 1: Physicochemical Properties of **2,2-Dimethoxyethanol**

Property	Value	Reference(s)
CAS Number	30934-97-5	[1] [3]
Molecular Formula	C ₄ H ₁₀ O ₃	[1] [4]
Molecular Weight	106.12 g/mol	[1] [4]
Appearance	Colorless liquid	
Density	1.050 g/mL	[3]
Boiling Point	146.1 °C (at 760 mmHg); 68 °C (at 21 mmHg)	[3] [4]
Melting Point	< -76 °C	[3] [4]
Flash Point	42.2 °C	[4]
Refractive Index	1.4130	[3]
SMILES	COC(CO)OC	[2] [3]

| InChIKey | NYPNCQTUZYWF GG-UHFFFAOYSA-N | [\[2\]](#)[\[3\]](#) |

Safety Information

According to the Globally Harmonized System (GHS), **2,2-dimethoxyethanol** is classified as a combustible liquid that causes skin and serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#) Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood, are essential when handling this compound.

Core Reactivity and Synthetic Applications

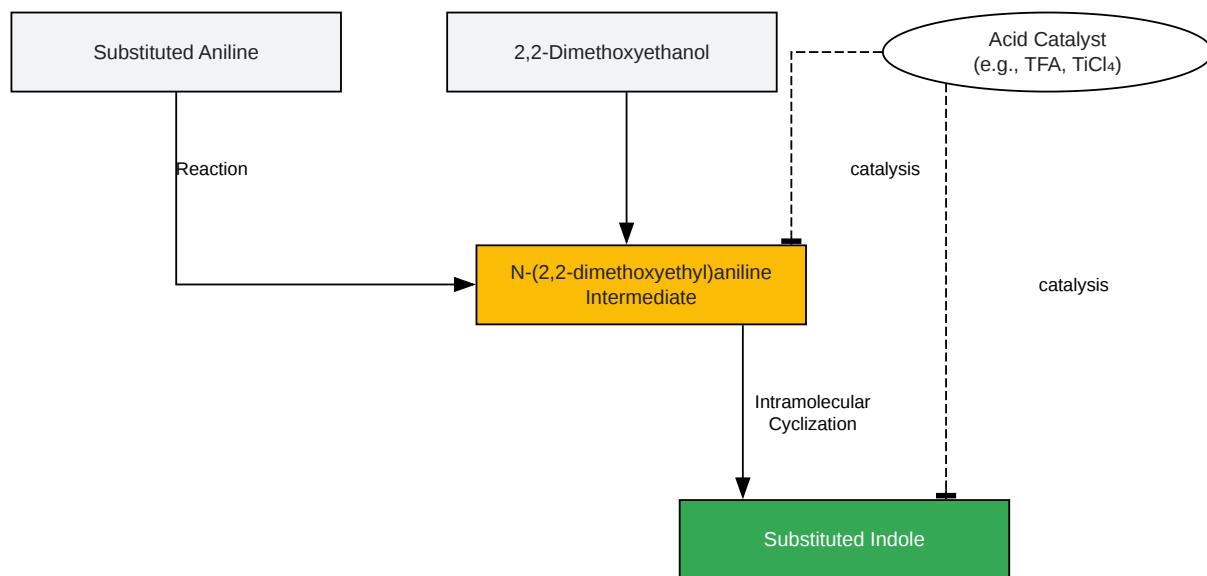
The synthetic utility of **2,2-dimethoxyethanol** stems from its identity as a protected aldehyde. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask the highly reactive aldehyde functionality in situ. This allows for controlled reactions with a wide range of nucleophiles.

Its primary application is as a two-carbon building block in the synthesis of various molecular frameworks, most notably nitrogen-containing heterocycles.

Synthesis of Substituted Indoles

A prominent application of **2,2-dimethoxyethanol** is in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals and natural products. The reaction with substituted anilines, often referred to as a modified Sundberg indole synthesis, provides a direct route to 5-substituted indoles, which can be challenging to access through classical methods like the Fischer synthesis.^[5]

The general workflow involves the reaction of a substituted aniline with **2,2-dimethoxyethanol** under acidic conditions. The acid catalyzes both the formation of an intermediate enamine and the subsequent intramolecular electrophilic aromatic substitution to form the indole ring.



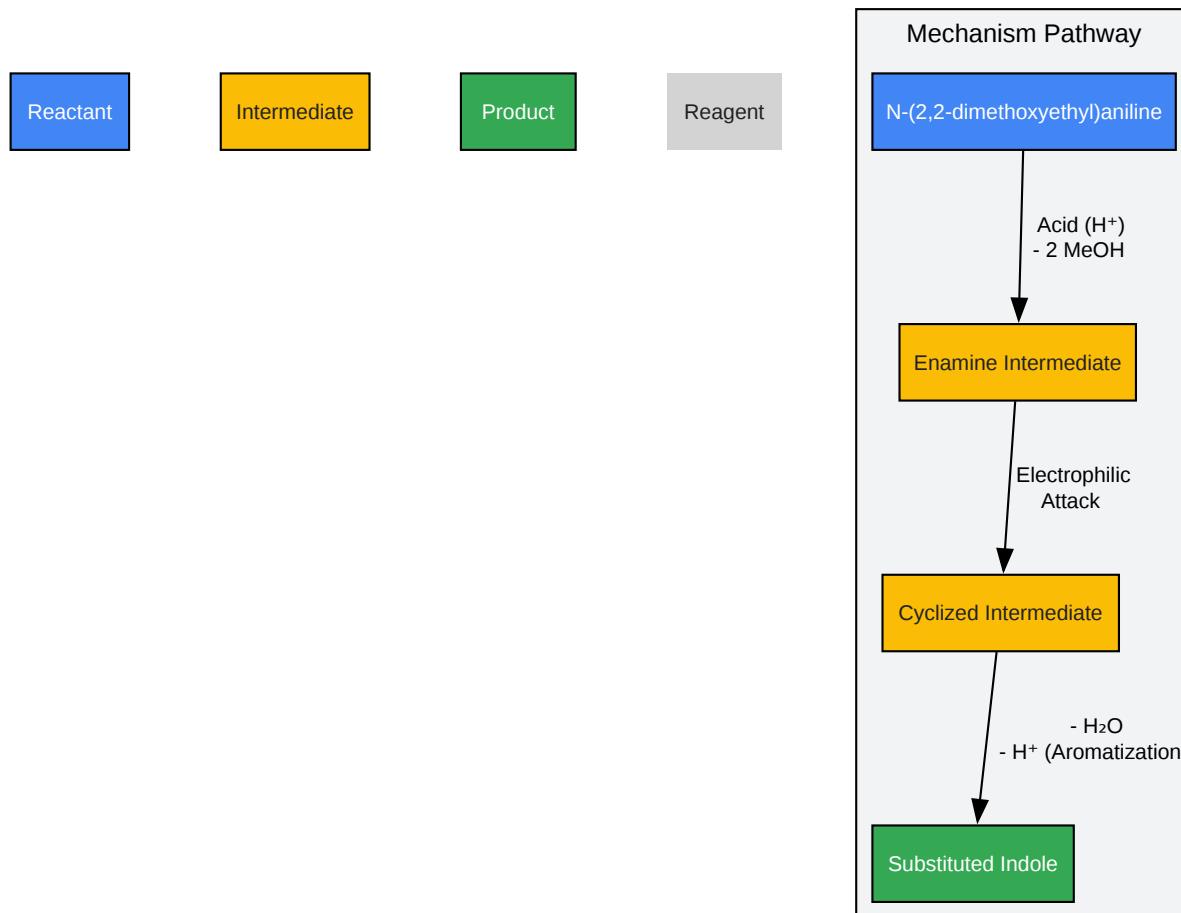
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Figure 1. General workflow for indole synthesis.

Reaction Mechanism: Acid-Catalyzed Indole Formation

The mechanism for the acid-catalyzed cyclization is a key aspect of this transformation.

- Initial Reaction: The aniline nitrogen attacks the acetal carbon of **2,2-dimethoxyethanol** (or its protonated form), leading to the formation of an N-(2,2-dimethoxyethyl)aniline intermediate.
- Acetal Hydrolysis & Enamine Formation: In the presence of acid, the acetal is hydrolyzed to reveal the aldehyde, which rapidly equilibrates with the corresponding enamine.
- Electrophilic Attack: The enamine tautomer undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline. This is the key ring-forming step.
- Aromatization: The resulting intermediate loses a proton and a molecule of water to aromatize, yielding the final indole product.



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